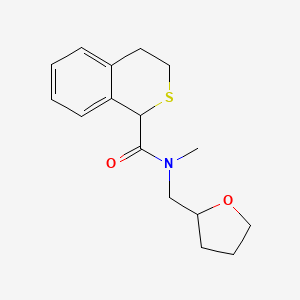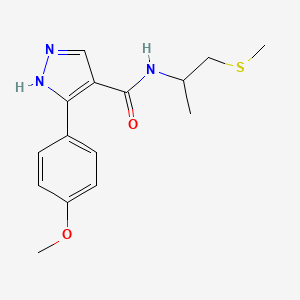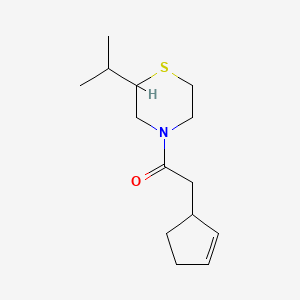
N-(cyclopropylmethyl)-1-(1H-indole-7-carbonyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-1-(1H-indole-7-carbonyl)piperidine-3-carboxamide, commonly known as CPI-455, is a novel small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. CPI-455 belongs to the class of p300/CBP inhibitors and has been shown to have promising anticancer properties.
Mechanism of Action
CPI-455 inhibits the acetyltransferase activity of p300/CBP by binding to the bromodomain of these proteins. This leads to a decrease in the acetylation of histones and transcription factors, resulting in the downregulation of genes that are important for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
CPI-455 has been shown to have a selective inhibitory effect on p300/CBP, with no significant effect on other histone acetyltransferases. This selectivity makes it a promising therapeutic candidate with minimal off-target effects. CPI-455 has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
CPI-455 has several advantages for lab experiments, including its high potency, selectivity, and good pharmacokinetic properties. However, there are also some limitations to its use in the lab, including its high cost and the need for specialized equipment and expertise for its synthesis and characterization.
Future Directions
There are several future directions for the study of CPI-455. One area of research is the development of more potent and selective p300/CBP inhibitors based on the structure of CPI-455. Another area of research is the investigation of the mechanism of action of CPI-455 and its effects on gene expression and epigenetic regulation. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of CPI-455 as a potential anticancer agent.
Conclusion:
In conclusion, CPI-455 is a promising small molecule inhibitor with potential therapeutic applications in cancer treatment. Its high potency, selectivity, and good pharmacokinetic properties make it a promising candidate for further study. The development of more potent and selective p300/CBP inhibitors based on the structure of CPI-455 and further investigation of its mechanism of action and effects on gene expression and epigenetic regulation are important areas of future research.
Synthesis Methods
The synthesis of CPI-455 involves the reaction of 1-(1H-indole-7-carbonyl)piperidine-3-carboxylic acid with cyclopropylmethylamine. This reaction is carried out in the presence of coupling reagents such as EDC and HOBt. The resulting product is then purified using column chromatography to obtain CPI-455 in high yield and purity.
Scientific Research Applications
CPI-455 has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the activity of p300/CBP, which are important transcriptional coactivators that play a crucial role in the development and progression of cancer. CPI-455 has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in preclinical models.
properties
IUPAC Name |
N-(cyclopropylmethyl)-1-(1H-indole-7-carbonyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-18(21-11-13-6-7-13)15-4-2-10-22(12-15)19(24)16-5-1-3-14-8-9-20-17(14)16/h1,3,5,8-9,13,15,20H,2,4,6-7,10-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYWNZQDZZETPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC3=C2NC=C3)C(=O)NCC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-1-(1H-indole-7-carbonyl)piperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1H-indole-7-carboxamide](/img/structure/B7591418.png)
![N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7591424.png)

![5-(4-methoxyphenyl)-N-[1-(1,3-thiazol-2-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B7591437.png)

![3,4-dihydro-1H-isothiochromen-1-yl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B7591447.png)
![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-(5,6-dimethyl-1-benzofuran-2-yl)methanone](/img/structure/B7591452.png)

![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(3-methoxythiophen-2-yl)methanone](/img/structure/B7591468.png)


![[2-(Dimethylamino)pyridin-4-yl]-(3-methyl-2-phenylazetidin-1-yl)methanone](/img/structure/B7591502.png)

![5-Chloro-7-methyl-2-[(2-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7591516.png)